molecular formula C14H26O B12287371 (Z)-tetradec-10-enal

(Z)-tetradec-10-enal

Cat. No.: B12287371
M. Wt: 210.36 g/mol
InChI Key: BSJLVCZFMFSRDY-PLNGDYQASA-N
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Description

(Z)-tetradec-10-enal is an organic compound belonging to the class of aldehydes. It is characterized by a long carbon chain with a double bond at the 10th position and an aldehyde group at the terminal carbon. This compound is known for its distinctive odor and is often found in various natural sources, including essential oils and pheromones.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-tetradec-10-enal typically involves the use of alkenes and aldehydes as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve the hydroformylation of alkenes, followed by selective hydrogenation. This process requires the use of catalysts such as rhodium or cobalt complexes to achieve high yields and selectivity. The reaction is typically carried out under high pressure and temperature conditions to facilitate the formation of the aldehyde.

Chemical Reactions Analysis

Types of Reactions

(Z)-tetradec-10-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The double bond in this compound can undergo electrophilic addition reactions, such as halogenation or hydrohalogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Tetradec-10-enoic acid.

    Reduction: Tetradec-10-en-1-ol.

    Substitution: Halogenated derivatives of tetradec-10-enal.

Scientific Research Applications

(Z)-tetradec-10-enal has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its role in pheromone signaling in insects and other organisms.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the fragrance and flavor industry due to its distinctive odor.

Mechanism of Action

The mechanism of action of (Z)-tetradec-10-enal involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to olfactory receptors, triggering a signaling cascade that results in the perception of its odor. Additionally, its aldehyde group can react with nucleophiles, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-tetradec-10-enal: An isomer with the double bond in the trans configuration.

    Tetradecanal: A saturated aldehyde without the double bond.

    (Z)-dodec-9-enal: A shorter chain aldehyde with a similar structure.

Uniqueness

(Z)-tetradec-10-enal is unique due to its specific double bond position and configuration, which contribute to its distinctive chemical and biological properties. Its ability to participate in a variety of chemical reactions and its applications in different fields make it a valuable compound for research and industrial use.

Properties

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

(Z)-tetradec-10-enal

InChI

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h4-5,14H,2-3,6-13H2,1H3/b5-4-

InChI Key

BSJLVCZFMFSRDY-PLNGDYQASA-N

Isomeric SMILES

CCC/C=C\CCCCCCCCC=O

Canonical SMILES

CCCC=CCCCCCCCCC=O

Origin of Product

United States

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